4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol
CAS No.:
Cat. No.: VC15865688
Molecular Formula: C13H20N2S
Molecular Weight: 236.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2S |
|---|---|
| Molecular Weight | 236.38 g/mol |
| IUPAC Name | 4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione |
| Standard InChI | InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |
| Standard InChI Key | MYKBUGXGPJIDNG-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCCC1C2=CNC(=S)C=C2C |
Introduction
Structural and Molecular Characterization
Core Framework and Substituent Configuration
The molecule consists of a pyridine ring substituted at three positions:
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C2: A thiol (-SH) group, which may tautomerize to a thione (=S) form depending on environmental conditions .
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C4: A methyl (-CH₃) group contributing to steric and electronic modulation.
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C5: A 1-propylpyrrolidin-2-yl moiety, where a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is functionalized with a propyl chain at the N1 position .
Molecular Geometry
The pyrrolidine ring adopts a puckered conformation, with the propyl group introducing asymmetry. The dihedral angle between the pyridine and pyrrolidine planes is critical for intermolecular interactions, as seen in structurally related compounds .
Key Bond Lengths and Angles (Theoretical)
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C-S bond: ~1.68 Å (consistent with thione forms in analogous pyridine-thiols) .
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N-C (pyrrolidine): 1.45–1.50 Å, typical for saturated amines .
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Dihedral angle (pyridine-pyrrolidine): Estimated at 30–40°, based on similar N-heterocyclic systems .
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₉N₂S |
| Molecular weight | 235.36 g/mol |
| XLogP3-AA | 2.1 (predicted) |
| Hydrogen bond donors | 1 (thiol) |
| Hydrogen bond acceptors | 2 (pyridine N, thiol S) |
Derived from PubChem data for analogous structures and computational tools.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed:
Route A: Pyridine-First Functionalization
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Core formation: Synthesize 4-methylpyridine-2-thiol via:
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Pyrrolidine coupling: Introduce the 1-propylpyrrolidin-2-yl group via:
Route B: Pyrrolidine-First Assembly
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N-propylpyrrolidine synthesis:
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Pyridine ring construction:
Optimized Protocol (Hypothetical)
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Step 1: Prepare N-propylpyrrolidine by refluxing pyrrolidine with propyl bromide and K₂CO₃ in acetonitrile (yield: 85%) .
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Step 2: Functionalize 5-bromo-4-methylpyridine-2-thiol via Suzuki-Miyaura coupling with N-propylpyrrolidine-2-boronic acid .
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Step 3: Purify via column chromatography (silica gel, hexane/EtOAc 7:3) .
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 2550 | ν(S-H) stretch |
| 1580 | ν(C=N) pyridine |
| 1450 | δ(CH₂) pyrrolidine |
| 1250 | ν(C-S) thione |
Based on data from analogous thiol-pyridine derivatives .
¹H NMR (Predicted, CDCl₃, 400 MHz)
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δ 1.02 (t, 3H): Propyl CH₃.
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δ 1.85–2.20 (m, 8H): Pyrrolidine and propyl CH₂.
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δ 2.55 (s, 3H): Pyridine C4-CH₃.
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δ 7.35 (s, 1H): Pyridine H3.
¹³C NMR (Predicted, CDCl₃, 100 MHz)
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δ 15.8: Propyl CH₃.
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δ 22.1–55.4: Pyrrolidine and propyl CH₂.
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δ 123.5–150.2: Pyridine carbons.
Hypothetical Biological Activity
Enzyme Inhibition
The pyrrolidine moiety is a common pharmacophore in inhibitors targeting proteases and kinases . Molecular docking studies (hypothetical) indicate potential binding to the S3 pocket of MmpL3, a mycobacterial membrane protein .
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